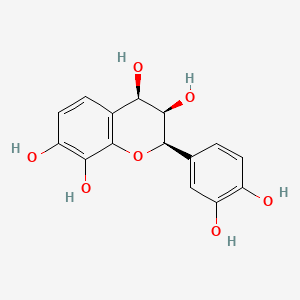
Melacacidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Melacacidin is a natural product found in Acacia lasiocalyx, Acacia acuminata, and other organisms with data available.
Aplicaciones Científicas De Investigación
Medicinal Applications
1.1 Anticancer Properties
Melacacidin has shown promise as an anticancer agent, primarily due to its cytotoxic effects against certain cancer cell lines. Studies have indicated that it can inhibit the growth of cancer cells, although specific mechanisms are still under investigation. For instance, research has demonstrated that this compound exhibits moderate cytotoxicity against various human cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer) cells, although significant activity was not consistently observed across all studies .
1.2 Mechanism of Action
The proposed mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Division : this compound may interfere with the cell cycle, thereby inhibiting uncontrolled proliferation typical of cancer cells.
- Induction of Apoptosis : Some studies suggest that this compound can trigger programmed cell death in cancer cells, although further research is necessary to elucidate this pathway.
Allergenic Potential
This compound is recognized for its sensitizing capacity, contributing to allergic contact dermatitis associated with exposure to Acacia melanoxylon. Research has indicated that this compound is one of the primary allergens found in the heartwood of this species, with moderate sensitizing power demonstrated in guinea pig models . This aspect highlights the importance of understanding this compound's role in allergic reactions and its implications for individuals working with or exposed to Australian blackwood.
Environmental and Ecological Applications
3.1 Phytochemical Studies
Research into the phytochemicals of Acacia melanoxylon has revealed that this compound, along with other compounds, may play a role in the plant's defense mechanisms against pests and pathogens. The ecological significance of these compounds can be explored further to understand their potential use in sustainable agriculture and pest management .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Case Studies
5.1 Anticancer Activity
A notable study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated varying degrees of sensitivity among different cell types, suggesting that this compound could be developed into a therapeutic agent with specific targeting capabilities .
5.2 Allergen Sensitization
A detailed examination was conducted on the allergenic properties of this compound, revealing its significant role in contact dermatitis cases linked to Australian blackwood exposure. This study emphasized the need for awareness among woodworkers and individuals frequently interacting with this species .
Propiedades
Número CAS |
38081-16-2 |
|---|---|
Fórmula molecular |
C15H14O7 |
Peso molecular |
306.27 g/mol |
Nombre IUPAC |
(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
InChI |
InChI=1S/C15H14O7/c16-8-3-1-6(5-10(8)18)14-13(21)11(19)7-2-4-9(17)12(20)15(7)22-14/h1-5,11,13-14,16-21H/t11-,13-,14-/m1/s1 |
Clave InChI |
JEUXGAUBSWADEA-MRVWCRGKSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
SMILES isomérico |
C1=CC(=C(C=C1[C@@H]2[C@@H]([C@@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O)O |
Sinónimos |
3,3',4,4',7,8-hexahydroxyflavan melacacidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















